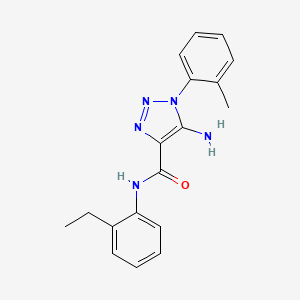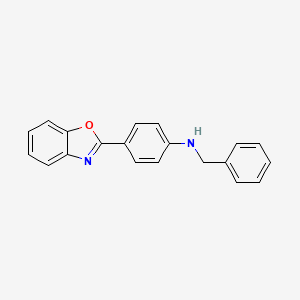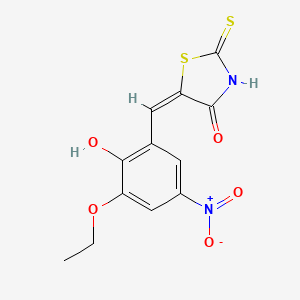![molecular formula C17H22N4O2 B5139293 N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5139293.png)
N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide, also known as SPP-86, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide works by increasing the levels of NAD+ in cells, which is an important coenzyme involved in various metabolic and cellular processes. NAD+ is essential for the production of ATP, the energy currency of cells, and also plays a role in DNA repair and gene expression. By increasing the levels of NAD+, N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide can enhance cellular metabolism, improve energy production, and promote DNA repair.
Biochemical and Physiological Effects
N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide has been found to have a wide range of biochemical and physiological effects. It has been shown to improve glucose and lipid metabolism, increase mitochondrial function, and enhance cellular respiration. N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide has also been found to promote DNA repair and improve cellular stress resistance. These effects have been linked to various health benefits, such as improved aging, increased lifespan, and reduced risk of age-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its effects on cellular metabolism and DNA repair can be easily measured using various biochemical and molecular techniques. However, N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide also has some limitations. It can be expensive to produce in large quantities, and its effects on cellular metabolism can be complex and difficult to interpret.
Orientations Futures
There are several future directions for research on N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide. One area of interest is its potential applications in aging and age-related diseases. N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide has been shown to improve cellular metabolism and DNA repair, which are important factors in aging and age-related diseases. Another area of interest is its potential applications in cancer therapy. N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide has been found to enhance cellular stress resistance, which could make cancer cells more vulnerable to chemotherapy and radiation therapy. Finally, further research is needed to understand the complex effects of N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide on cellular metabolism and gene expression, which could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide involves the reaction of 3-propyl-5-isoxazolecarboxylic acid with 6-bromo-1-nicotinyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with pyrrolidine to yield the final product. This synthesis method has been optimized to yield high purity and high yield of N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide.
Applications De Recherche Scientifique
N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide has been extensively studied for its potential applications in various scientific fields. It has been found to have a wide range of effects on cellular metabolism, energy production, and DNA repair. N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide has been shown to increase the levels of NAD+ in cells, which has been linked to various health benefits.
Propriétés
IUPAC Name |
N-[(3-propyl-1,2-oxazol-5-yl)methyl]-6-pyrrolidin-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-5-14-10-15(23-20-14)12-19-17(22)13-6-7-16(18-11-13)21-8-3-4-9-21/h6-7,10-11H,2-5,8-9,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUTUPJCMQLLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B5139215.png)

![4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline](/img/structure/B5139220.png)
![4-methyl-5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1,3-thiazol-2-amine](/img/structure/B5139225.png)

![methyl 3-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5139236.png)
![ethyl 4-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5139249.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxybenzyl)piperazine](/img/structure/B5139264.png)
![N-(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5139278.png)


![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5139294.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5139297.png)
![1-[4-(2,6-dichloro-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5139301.png)